5-(2-Pyridyldisulfanyl)-1-pentanol
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Overview
Description
5-(2-Pyridyldisulfanyl)-1-pentanol is a compound that features a disulfide bond, which is a common structural motif in various fields such as pharmaceuticals, natural products, and chemical biology . This compound is particularly interesting due to its unique structure, which includes a pyridine ring and a disulfide linkage, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 5-(2-Pyridyldisulfanyl)-1-pentanol typically involves the reaction of a thiol with 2-pyridyldisulfanyl compounds. One common method includes reacting a thiol with 2-pyridyldisulfanyl under basic conditions to form the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
5-(2-Pyridyldisulfanyl)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Pyridyldisulfanyl)-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2-Pyridyldisulfanyl)-1-pentanol involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation or disruption of disulfide linkages. These interactions are crucial in various biological processes, including enzyme activity, protein folding, and cellular signaling .
Comparison with Similar Compounds
Similar compounds to 5-(2-Pyridyldisulfanyl)-1-pentanol include other disulfide-containing molecules such as:
Disulfiram: Used in the treatment of chronic alcoholism.
Romidepsin: A cyclic peptide used as an HDAC inhibitor for cancer treatment.
Lanreotide: Used in the management of acromegaly and neuroendocrine tumors.
Properties
Molecular Formula |
C10H15NOS2 |
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Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-(pyridin-2-yldisulfanyl)pentan-1-ol |
InChI |
InChI=1S/C10H15NOS2/c12-8-4-1-5-9-13-14-10-6-2-3-7-11-10/h2-3,6-7,12H,1,4-5,8-9H2 |
InChI Key |
PLWMJFDVFGQTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCCCO |
Origin of Product |
United States |
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